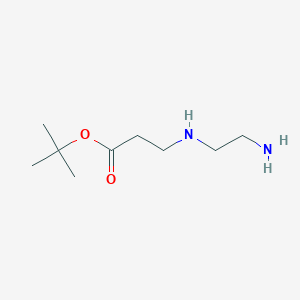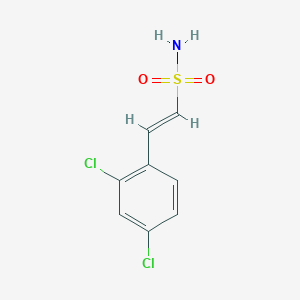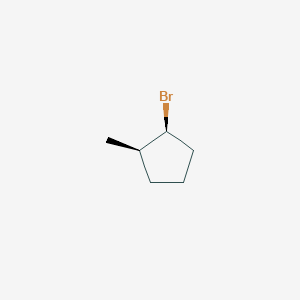
rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis is a stereoisomer of a brominated cyclopentane derivative. This compound is characterized by the presence of a bromine atom and a methyl group attached to a cyclopentane ring in a specific stereochemical configuration. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis typically involves the bromination of 2-methylcyclopentane. One common method is the free radical bromination, where 2-methylcyclopentane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution, potassium cyanide (KCN) in ethanol.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-methylcyclopentanol, 2-methylcyclopentanenitrile.
Elimination Reactions: Formation of 1-methylcyclopentene.
Oxidation: Formation of 2-methylcyclopentanone.
Reduction: Formation of 2-methylcyclopentane.
Scientific Research Applications
Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying stereochemical effects in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis involves its interaction with various molecular targets depending on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond in the process.
Comparison with Similar Compounds
Rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis can be compared with other brominated cyclopentane derivatives, such as:
1-bromo-2-methylcyclopentane: Lacks the stereochemical specificity of the racemic mixture.
1-bromo-3-methylcyclopentane: Has the bromine and methyl groups in different positions on the cyclopentane ring.
1-bromo-2-ethylcyclopentane: Contains an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific stereochemical configuration, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H11Br |
|---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(1S,2R)-1-bromo-2-methylcyclopentane |
InChI |
InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
PBTRPYSJSYFLRJ-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]1Br |
Canonical SMILES |
CC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


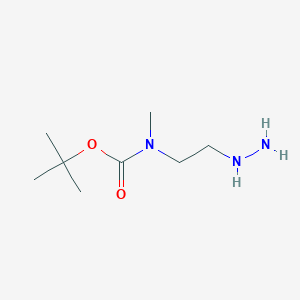
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
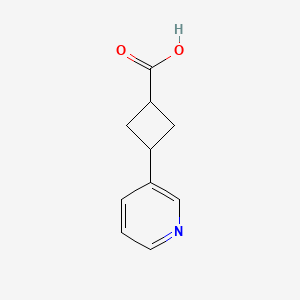
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
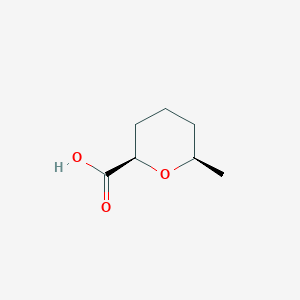
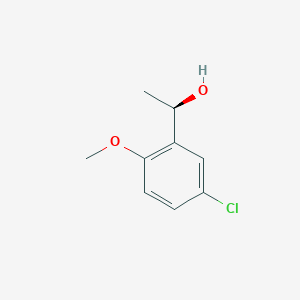
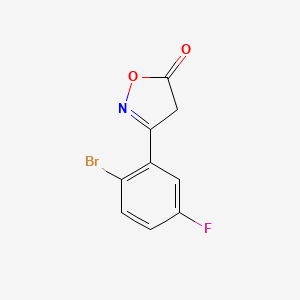
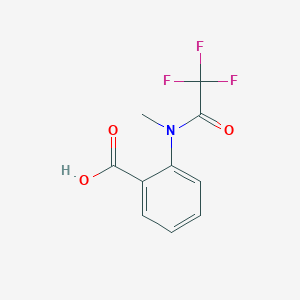
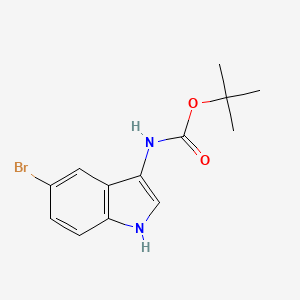
![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
